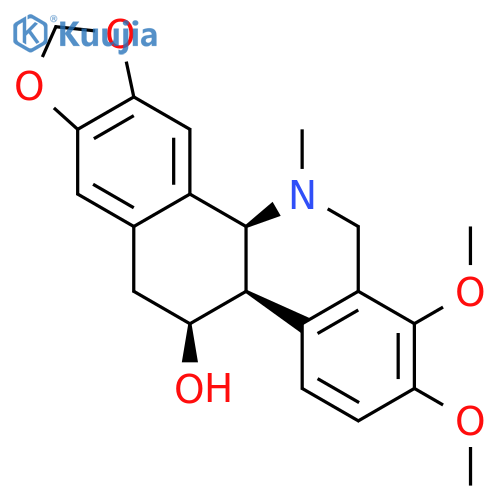Cas no 476-33-5 (Homochelidonine)

Homochelidonine structure
Homochelidonine 化学的及び物理的性質
名前と識別子
-
- [1,3]Benzodioxolo[5,6-c]phenanthridin-5-ol,4b,5,6,11b,12,13-hexahydro-1,2-dimethoxy-12-methyl-, (4bR,5S,11bS)-
- (4bR,5S,11bS)-1,2-dimethoxy-12-methyl-5,6,11b,13-tetrahydro-4bH-[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol
- HOMOCHELIDONINE, A-(P)
- EINECS 207-505-7
- (1,3)BENZODIOXOLO(5,6-C)PHENANTHRIDIN-5-OL, 4B,5,6,11B,12,13-HEXAHYDRO-1,2-DIMETHOXY-12-METHYL-, (4BR-(4Balpha,5beta,11Balpha))-
- NORCHELIDONINE
- Homochelidonine
- Q27114075
- (1,3)BENZODIOXOLO(5,6-C)PHENANTHRIDIN-5-OL, 4B,5,6,11B,12,13-HEXAHYDRO-1,2-DIMETHOXY-12-METHYL-, (4BR,5S,11BS)-
- HOMOCHELIDONINE, (+)-
- NS00031711
- DTXSID20197209
- SCHEMBL13998253
- HOMOCHELIDONINE [MI]
- (1,3)BENZODIOXOLO(5,6-C)PHENANTHRIDIN-5-OL, 4B,5,6,11B,12,13-HEXAHYDRO-1,2-DIMETHOXY-12-METHYL-, (4BR-(4B.ALPHA.,5.BETA.,11B.ALPHA.))-
- A-ALLOCRYPTOPINE
- 476-33-5
- (+)-HOMOCHELIDONINE
- (+/-)-Homochelidonine
- .ALPHA.-HOMOCHELIDONINE
- (4BR-(4balpha,5beta,11balpha))-4b,5,6,11b,12,13-hexahydro-1,2-dimethoxy-12-methyl(1,3)benzodioxolo(5,6-c)phenanthridin-5-ol
- DTXCID80119700
- ZP901RX893
- (4BR-(4B.ALPHA.,5.BETA.,11B.ALPHA.))-4B,5,6,11B,12,13-HEXAHYDRO-1,2-DIMETHOXY-12-METHYL(1,3)BENZODIOXOLO(5,6-C)PHENANTHRIDIN-5-OL
- alpha-Homochelidonine
- UNII-ZP901RX893
- CHEBI:31025
-
- インチ: InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1
- InChIKey: MADYLZJCRKUBIK-RYGJVYDSSA-N
- ほほえんだ: COC1C=CC2[C@H]3[C@@H](O)CC4=CC5OCOC=5C=C4[C@H]3N(CC=2C=1OC)C
計算された属性
- せいみつぶんしりょう: 369.15800
- どういたいしつりょう: 369.158
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.294
- ゆうかいてん: 182°
- ふってん: 521.3°C at 760 mmHg
- フラッシュポイント: 269.1°C
- 屈折率: 1.615
- PSA: 60.39000
- LogP: 2.55770
- ひせんこうど: D +118° (alc)
Homochelidonine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H616008-10mg |
Homochelidonine |
476-33-5 | 10mg |
$161.00 | 2023-05-18 | ||
| TRC | H616008-25mg |
Homochelidonine |
476-33-5 | 25mg |
$356.00 | 2023-05-18 | ||
| TRC | H616008-5mg |
Homochelidonine |
476-33-5 | 5mg |
$98.00 | 2023-05-18 | ||
| A2B Chem LLC | AD26264-25mg |
Alpha-allocryptopine |
476-33-5 | 25mg |
$225.00 | 2024-04-20 | ||
| A2B Chem LLC | AD26264-100mg |
Alpha-allocryptopine |
476-33-5 | 100mg |
$525.00 | 2024-04-20 | ||
| A2B Chem LLC | AD26264-10mg |
Alpha-allocryptopine |
476-33-5 | 10mg |
$163.00 | 2024-04-20 | ||
| A2B Chem LLC | AD26264-50mg |
Alpha-allocryptopine |
476-33-5 | 50mg |
$325.00 | 2024-04-20 |
Homochelidonine 関連文献
-
2. Organic chemistry
-
R. H. Pickard,R. Robinson,J. Kenner Annu. Rep. Prog. Chem. 1920 17 52
-
5. Reactions of co-ordinated ligands. Part 46. Formation of [Os3(μ-H)(μ-CCH2CHMe2)(CO)10] and [Os3(μ-H)(μ-CCHCMe2)(CO)10] by carbon–carbon σ-bond and carbon–hydrogen activation of 3,3-dimethylcyclopropene; crystal and molecular structure of [Os3(μ-H)(μ-CCH2CHMe2)(CO)10] and evidence for its facile rearrangement to [Os3(μ-H)(μ-CHCHCHMe2)(CO)10]Michael Green,A. Guy Orpen,Colin J. Schaverien J. Chem. Soc. Dalton Trans. 1989 1333
476-33-5 (Homochelidonine) 関連製品
- 18797-79-0(Corynoline)
- 476-32-4(Chelidonine)
- 61549-49-3(9-Decenenitrile)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 55290-64-7(Dimethipin)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
